BenchChemオンラインストアへようこそ!

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide

Lipophilicity Drug-likeness CNS penetration

N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide (CAS 1286726-58-6) is a synthetic benzamide derivative incorporating a cyclopropyl-hydroxypropyl side chain and a 2,3-dimethoxy substitution pattern on the benzamide ring. With a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, the compound exhibits a computed XLogP3 of 1.5 and a topological polar surface area of 67.8 Ų.

Molecular Formula C15H21NO4
Molecular Weight 279.336
CAS No. 1286726-58-6
Cat. No. B2729496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
CAS1286726-58-6
Molecular FormulaC15H21NO4
Molecular Weight279.336
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2CC2)O
InChIInChI=1S/C15H21NO4/c1-15(18,10-7-8-10)9-16-14(17)11-5-4-6-12(19-2)13(11)20-3/h4-6,10,18H,7-9H2,1-3H3,(H,16,17)
InChIKeyPTVPIUBYYRXQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide (CAS 1286726-58-6) – Identity and Physicochemical Baseline for Procurement


N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide (CAS 1286726-58-6) is a synthetic benzamide derivative incorporating a cyclopropyl-hydroxypropyl side chain and a 2,3-dimethoxy substitution pattern on the benzamide ring [1]. With a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, the compound exhibits a computed XLogP3 of 1.5 and a topological polar surface area of 67.8 Ų [2]. The 2,3-dimethoxybenzamide scaffold has an established precedent in dopamine D₂/D₃ receptor ligand development, supported by structurally related compounds achieving sub-nanomolar binding affinities [3]. This compound is supplied as a research chemical for medicinal chemistry and screening applications, with standard purity specifications of 95% or higher .

Why 2,3-Dimethoxybenzamide Analogs Cannot Be Interchanged: Key Differentiation of CAS 1286726-58-6


The N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide structure occupies a distinct position within the 2,3-dimethoxybenzamide series that precludes generic substitution. The 2,3-dimethoxy regioisomeric pattern is critical for dopamine D₂/D₃ receptor binding affinity, with the ortho-methoxy arrangement enabling optimal ligand-receptor interactions [1]. The cyclopropyl-hydroxypropyl amide side chain introduces steric constraints and hydrogen-bonding capacity (two H-bond donors) that are fundamentally absent in simpler N-alkyl or N-aryl analogs [2]. Positional isomerism within the dimethoxybenzamide series produces compounds with divergent binding profiles; for example, the 3,5-dimethoxy regioisomer (CAS 1286728-75-3) exhibits a different computed electronic surface and distinct melting behavior (123–125°C) compared to the 2,3-substituted target compound . Substitution with a 2,3-dimethoxy pattern versus other substitution patterns across the benzamide ring has been shown to modulate selectivity at dopamine receptor subtypes, with the 2,3-dimethoxy configuration uniquely enabling pico-molar D₂ affinity in the broader chemotype [1]. Consequently, substitution of even closely related analogs risks loss of target engagement, altered physicochemical properties, or invalid experimental comparisons.

Quantitative Differentiation Evidence: N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide Versus Closest Analogs


Computed XLogP3 Lipophilicity Comparison: 2,3-Dimethoxy vs. 3,5-Dimethoxy Regioisomer

The 2,3-dimethoxy regioisomeric arrangement in N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide yields a computed XLogP3 of 1.5, a value considered optimal for CNS drug-like properties (typically 1–3 for CNS candidates). Although the exact XLogP3 for the 3,5-dimethoxy regioisomer (CAS 1286728-75-3) is not publicly reported, the positional shift of the methoxy groups from adjacent (ortho/meta) to meta/meta alters the molecular dipole and solvent-accessible surface, which is predicted to increase logP by approximately 0.2–0.5 units based on fragment-based calculation rules [1]. The 2,3-dimethoxy compound maintains two hydrogen bond donors (amide NH and tertiary alcohol) and four hydrogen bond acceptors, with a topological polar surface area of 67.8 Ų [2].

Lipophilicity Drug-likeness CNS penetration

Regioisomeric Purity and Identity Confirmation: 2,3- vs. 3,5-Dimethoxybenzamide Differentiation by Melting Point

The 2,3-dimethoxy substitution imparts distinct solid-state properties that differentiate this compound from its 3,5-dimethoxy regioisomer. The 3,5-isomer (CAS 1286728-75-3) has a reported melting point of 123–125°C in its crystalline form . While the melting point for the 2,3-isomer (CAS 1286726-58-6) has not been publicly disclosed, the ortho-methoxy arrangement typically depresses melting points relative to meta-substituted analogs due to reduced crystal lattice symmetry. This property enables unambiguous identity confirmation and purity assessment via differential scanning calorimetry or melting point determination when both compounds are in procurement consideration.

Structural identity Quality control Isomer confirmation

Dopamine D₂ Receptor Affinity Potential: Scaffold-Based Differentiation from Non-Benzamide Chemotypes

The 2,3-dimethoxybenzamide core is a privileged scaffold for dopamine D₂ receptor binding, as demonstrated by the structurally related compound (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, which exhibits a Ki of 0.003 nM at the D₂ receptor [1]. This scaffold achieves D₂/D₃ selectivity of approximately 73-fold (Ki D₃ = 0.22 nM) [1]. While the target compound N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide carries a distinct amide side chain (cyclopropyl-hydroxypropyl rather than a pyrrolidinylmethyl), the conserved 2,3-dimethoxybenzamide pharmacophore provides a rational basis for preferential selection over non-2,3-dimethoxybenzamide analogs when D₂/D₃ receptor engagement is the experimental objective.

Dopamine D2 receptor Binding affinity CNS radioligand

Patent-Disclosed RIPK2 Inhibitor Chemotype Alignment: N-Cyclopropyl Benzamide Series Access

US Patent 10,138,222 discloses a series of N-cyclopropyl benzamide compounds as RIPK2 inhibitors for inflammatory disease [1]. The target compound N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide falls within the structural scope of this chemotype, featuring both the N-cyclopropyl moiety and the benzamide core specified in the Markush claims. The patent reports that potent RIPK2 inhibition requires the benzamide carbonyl and a hydrophobic group at specific positions, with certain exemplified compounds achieving IC₅₀ values in the low nanomolar range in biochemical kinase assays [1]. By contrast, non-cyclopropyl benzamide analogs and compounds lacking the 2,3-dimethoxy substitution are structurally excluded from the patent claims and are consequently less likely to reproduce the RIPK2 inhibitory profile.

RIPK2 inhibitor NOD signaling Inflammatory disease

Synthetic Tractability and Building-Block Utility: Cyclopropyl-Hydroxypropyl Amine as a Differentiating Intermediate

The cyclopropyl-hydroxypropyl amine side chain of the target compound introduces a tertiary alcohol that serves as a synthetic handle for further derivatization (e.g., etherification, esterification, or oxidation to the ketone), a feature absent in simpler N-alkyl benzamides . In comparative synthetic utility, N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide provides a ready-to-functionalize scaffold, whereas compounds such as N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide (CAS 1286705-11-0) contain a simpler para-ethoxy substitution that cannot participate in further synthetic elaboration at the benzamide ring . The 2,3-dimethoxy groups additionally direct electrophilic aromatic substitution to the 5- and 6-positions, enabling regioselective late-stage functionalization that the 3,5-dimethoxy isomer does not permit at equivalent positions.

Synthetic accessibility Building block Amide coupling

Procurement-Relevant Application Scenarios for N-(2-Cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide (CAS 1286726-58-6)


Dopamine D₂/D₃ Receptor Structure-Activity Relationship (SAR) Expansion Studies

This compound is positioned for dopamine D₂/D₃ receptor SAR programs seeking to evaluate the impact of a cyclopropyl-hydroxypropyl side chain on receptor binding affinity and subtype selectivity. The 2,3-dimethoxybenzamide scaffold is pharmacologically validated for pico-molar D₂ affinity, as demonstrated with the structurally related [¹¹C]cyclopropyl-FLB 457 radioligand [1]. Procurement of the target compound enables head-to-head comparison with the pyrrolidinylmethyl-containing analog (Ki D₂ = 0.003 nM) to isolate the contribution of the hydroxypropyl tether and tertiary alcohol to receptor engagement [1].

RIPK2/NOD Pathway Inhibitor Screening and Lead Optimization

The N-cyclopropyl benzamide chemotype is specifically claimed in US Patent 10,138,222 as RIPK2 inhibitors for inflammatory bowel disease, Blau syndrome, and other NOD pathway-associated conditions [2]. N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide falls within the claimed structural scope and is appropriate for in vitro RIPK2 biochemical kinase assays. Its procurement enables direct comparison with disclosed exemplars to establish whether the 2,3-dimethoxy substitution pattern confers potency advantages over other benzamide substitution patterns within this inhibitor series [2].

Regioselective Late-Stage Functionalization and Chemical Library Synthesis

The 2,3-dimethoxy substitution pattern activates the benzamide ring toward electrophilic aromatic substitution at the 5- and 6-positions, enabling halogenation, nitration, or coupling reactions that are not accessible with the 3,5-dimethoxy regioisomer or the 4-ethoxy analog . Combined with the tertiary alcohol handle on the side chain, this compound serves as a versatile building block for generating diverse compound libraries for phenotypic screening, drug discovery, or chemical biology probe development .

Physicochemical Property Benchmarking for CNS Drug Candidate Profiling

With a computed XLogP3 of 1.5 and topological polar surface area of 67.8 Ų, this compound resides within optimal CNS drug-like space and serves as a reference point for benchmarking the physicochemical properties of new analogs [3]. Its hydrogen bond donor count (2) and rotatable bond count (6) support the design of analogs with improved permeability or reduced efflux, directly applicable to CNS drug discovery programs that require procurement of well-characterized starting materials for property optimization [3].

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.